molecular formula C9H10Br2O2 B6305779 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene CAS No. 1245635-36-2

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene

Cat. No.: B6305779
CAS No.: 1245635-36-2
M. Wt: 309.98 g/mol
InChI Key: SGEMXXQSQUWKGX-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, a methoxymethoxy group at the 2 position, and a methyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-(methoxymethoxy)-5-methylbenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of compounds with different functional groups replacing the bromine atoms.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated compound.

Scientific Research Applications

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(methoxymethoxy)-5-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in a chemical reaction or its interaction with a biological system.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.

    1,3-Dibromo-5-methylbenzene: Lacks the methoxymethoxy group, affecting its solubility and reactivity.

    2,6-Dibromoanisole: Similar structure but different substitution pattern, leading to different chemical properties and applications.

Uniqueness

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene is unique due to the presence of both bromine atoms and the methoxymethoxy group, which confer distinct chemical reactivity and potential applications. Its structure allows for selective reactions and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-6-3-7(10)9(8(11)4-6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEMXXQSQUWKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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